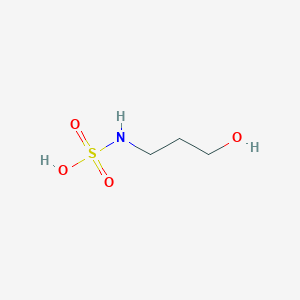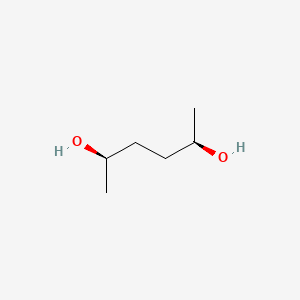
4-Isopropoxycarbonylphenylboronic acid
Übersicht
Beschreibung
4-Isopropoxycarbonylphenylboronic acid is a useful research compound. Its molecular formula is C10H13BO4 and its molecular weight is 208.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Electrochemical Sensing
4-Isopropoxycarbonylphenylboronic acid (4-IPCPBA) plays a significant role in electrochemical sensing. For instance, in the study by Mao et al. (2017), poly(4-vinylphenylboronic acid) functionalized polypyrrole/graphene oxide nanosheets were used for the simultaneous electrochemical determination of catechol and hydroquinone. This study highlights the importance of boronic acid groups in the electrochemical sensing of dihydroxybenzene isomers due to their selective formation of stable cyclic esters in alkaline aqueous solutions (Mao et al., 2017).
2. Synthesis of Bioactive Compounds
4-IPCPBA is instrumental in synthesizing bioactive compounds. Yamamoto and Kirai (2008) utilized it in the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids. This method effectively produced biologically active compounds, demonstrating the utility of 4-IPCPBA in organic synthesis and drug discovery (Yamamoto & Kirai, 2008).
3. Catalysis
Boronic acids, including derivatives like 4-IPCPBA, are used in catalytic processes. Ishihara and Lu (2016) discussed how arylboronic acids catalyze dehydrative condensation between carboxylic acids and amines. This catalysis is essential for synthesizing complex organic molecules, including pharmaceuticals (Ishihara & Lu, 2016).
4. Nanotechnology and Material Science
4-IPCPBA is significant in nanotechnology and material science. Zhang et al. (2015) demonstrated the use of 4-vinylphenylboronic acid-functionalized graphene oxide for selective enrichment and analysis of small-molecule compounds with vicinal diols. This work indicates new applications for graphene-based matrices in small-molecule analysis (Zhang et al., 2015).
5. Supramolecular Chemistry
In supramolecular chemistry, 4-IPCPBA contributes to the design and synthesis of complex molecular assemblies. Pedireddi and Seethalekshmi (2004) reported the supramolecular assemblies of phenylboronic acids with heterocyclic compounds, showing the role of 4-IPCPBA in forming intricate molecular structures (Pedireddi & Seethalekshmi, 2004).
6. Biomedical Applications
In the biomedical field, 4-IPCPBA is used for targeted drug delivery and biosensing. Siddiqui et al. (2016) explored the use of boronic acid-conjugated chitosan nanoparticles for insulin release, demonstrating its potential in diabetes treatment (Siddiqui et al., 2016).
7. Biomass Conversion
In the area of biomass conversion, Nguyen and Lee (2021) showed the use of boronic acids in the biosynthesis of 4-hydroxybutyrate from methane, illustrating the role of 4-IPCPBA in sustainable chemical production (Nguyen & Lee, 2021).
Safety and Hazards
This chemical can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are known to form reversible covalent complexes with proteins, nucleic acids, and carbohydrates. This interaction can modulate the activity of these biomolecules, leading to changes in cellular processes .
Biochemical Pathways
Boronic acids can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their ability to form reversible covalent bonds, which can affect their absorption and distribution .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Isopropoxycarbonylphenylboronic acid . These factors can include pH, temperature, and the presence of other molecules that can interact with the compound .
Biochemische Analyse
Biochemical Properties
4-Isopropoxycarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boronic acid derivative to facilitate the coupling of aryl halides with organoboron compounds. This interaction is crucial for the synthesis of biaryl compounds, which are important in medicinal chemistry .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can modulate gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and proliferation. In vitro and in vivo studies have demonstrated that the compound’s stability and degradation can influence its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. This compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways. Additionally, it can influence metabolite levels by modulating the expression of genes involved in metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can also accumulate in specific cellular compartments, influencing its localization and activity. The transport and distribution of this compound are crucial for its biological function and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA to modulate gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can influence various cellular processes .
Eigenschaften
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQHFKWRHJZMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370453 | |
| Record name | 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342002-82-8 | |
| Record name | 1-(1-Methylethyl) 4-boronobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342002-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)






